molecular formula C18H21N3O2S B4068976 N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B4068976
M. Wt: 343.4 g/mol
InChI Key: XXBJAWJWMMNSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine, also known as DMEM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thieno[2,3-d]pyrimidine derivatives and has shown promising results in various studies.

Mechanism of Action

N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine exerts its biological effects by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that regulates various cellular processes, including cell growth, differentiation, and apoptosis. N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways. This, in turn, results in the inhibition of cell growth and induction of cell death.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It inhibits the activity of CK2, leading to the inhibition of cell growth and induction of cell death. It also has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases. Furthermore, N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has been found to inhibit the growth of cancer cells and induce cell death in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has several advantages as a tool compound for scientific research. It is easy to synthesize and purify, making it readily available for use in experiments. It has been extensively studied and has shown promising results in various studies. However, N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine in scientific research. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action and identify its downstream targets. Additionally, N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine could be used as a tool compound to investigate the role of CK2 in various biological processes.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has been extensively used in scientific research as a tool compound to investigate various biological processes. It has been shown to inhibit the activity of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has also been found to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. Furthermore, N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-5-21(11-13-7-6-8-15(22-3)16(13)23-4)17-14-9-10-24-18(14)20-12(2)19-17/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBJAWJWMMNSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC=C1)OC)OC)C2=C3C=CSC3=NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
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N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
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N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
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N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 5
N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.